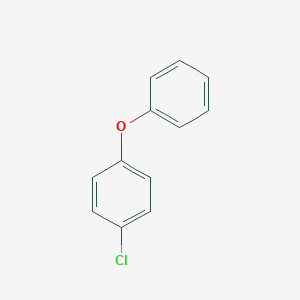

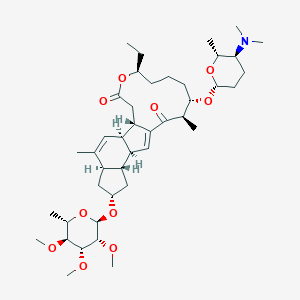

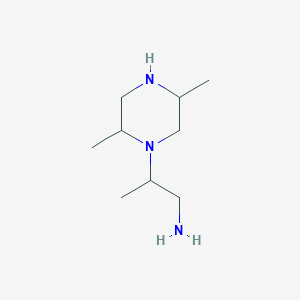

![molecular formula C11H13N3 B165735 2,3,4,5-四氢-1H-苯并[4,5]咪唑[1,2-d][1,4]二氮杂环 CAS No. 135875-10-4](/img/structure/B165735.png)

2,3,4,5-四氢-1H-苯并[4,5]咪唑[1,2-d][1,4]二氮杂环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

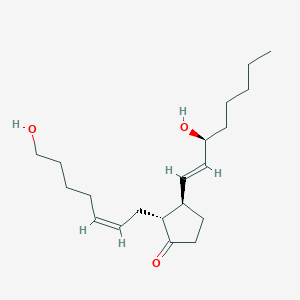

“2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine” is a chemical compound . It is also known as "1H-[1,4]Diazepino[1,7-a]benzimidazole,2,3,4,5-tetrahydro-" .

Synthesis Analysis

The synthesis of similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidines, has been reported . The synthesis was carried out under metal-free and solvent-free conditions, which is beneficial for minimizing waste generation . The reactions proceeded smoothly with a broad scope of substrates, providing the expected products in good to excellent yields .Molecular Structure Analysis

The molecular structure of “2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine” is characterized by the presence of three carbon atoms, two nitrogen atoms, and four hydrogen atoms .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidines, have been studied . These reactions were found to proceed smoothly with a broad scope of substrates, providing the expected products in good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine” include a boiling point of 401.6±38.0 °C and a density of 1.29±0.1 g/cm3 .科学研究应用

Anticonvulsant Activity

Compounds similar to 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine have been evaluated for their anticonvulsant properties. These compounds may interact with central nervous system receptors or ion channels to prevent seizures .

Anticancer Potential

Some derivatives of this compound class have been studied for their anticancer activities. They may work by interfering with cell division or by inducing apoptosis in cancer cells .

Antifungal Applications

Research has also explored the antifungal properties of related compounds. They could be used to treat fungal infections by disrupting fungal cell wall synthesis or function .

Synthesis of Benzodiazepine Derivatives

The compound can serve as a precursor for synthesizing various benzodiazepine derivatives with potential therapeutic applications .

Pharmacological Evaluation

Novel derivatives of this compound have been pharmacologically evaluated for various biological activities which could lead to the development of new medications .

Deep Eutectic Solvent Applications

The compound has been used in the synthesis of tricyclic derivatives using deep eutectic solvents, which are greener alternatives to traditional solvents .

作用机制

Target of Action

The primary target of 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators in inflammation and pain .

Mode of Action

The compound interacts with COX-2 by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins . The compound’s methylsulfonyl group is a key pharmacophore that enables this interaction .

Biochemical Pathways

By inhibiting COX-2, the compound disrupts the biochemical pathway that leads to the production of prostaglandins . This disruption can reduce inflammation and pain, as prostaglandins are key mediators of these physiological responses .

Pharmacokinetics

This solubility can influence the compound’s bioavailability and distribution within the body .

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . In vitro and in vivo studies have shown that the compound has a dose-dependent anti-nociceptive (pain-relieving) activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s distribution and interaction with its target .

未来方向

属性

IUPAC Name |

2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11-5-6-12-7-8-14(10)11/h1-4,12H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCKNPRYSOIYFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN2C1=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567617 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine | |

CAS RN |

135875-10-4 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the main focus of the research papers provided?

A1: The research papers focus on developing a new synthetic route for substituted 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepines. [, ] The authors aimed to provide a convenient and regioselective method for synthesizing these compounds.

Q2: Are there any details about the specific applications of the synthesized compounds?

A2: No, the research papers primarily focus on the synthesis methodology and do not delve into the specific applications of the synthesized 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepines. [, ] Further research would be needed to explore potential applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

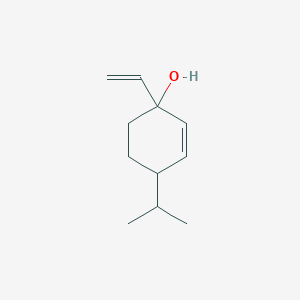

![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)

![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)